(6-Chlorochroman-3-yl)methanamine hydrochloride

Description

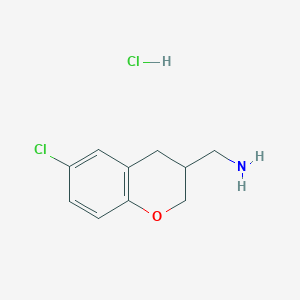

(6-Chlorochroman-3-yl)methanamine hydrochloride is a synthetic organic compound featuring a chroman (benzopyran) backbone substituted with a chlorine atom at position 6 and a methanamine group (-CH2NH2) at position 3, forming a hydrochloride salt. Its molecular formula is C10H13Cl2NO, with an approximate molecular weight of 233.9 g/mol.

Properties

IUPAC Name |

(6-chloro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10;/h1-2,4,7H,3,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWPCCKUWWQVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chlorochroman-3-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with chroman, which is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Formation of Methanamine Group: The chlorinated chroman is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group at the 3rd position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Chlorochroman-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Amines or thiols.

Scientific Research Applications

(6-Chlorochroman-3-yl)methanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of chroman derivatives, including their antioxidant and anti-inflammatory properties.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (6-Chlorochroman-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission, leading to modulation of neuronal activity.

Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Chroman Derivatives

Key Findings :

- Bromine substitution () increases molecular weight by ~44.6 g/mol compared to chlorine, likely altering pharmacokinetic properties such as metabolic stability.

- Dichloro substitution () introduces additional steric and electronic effects, which may enhance binding to hydrophobic pockets in biological targets.

Functional Group Variations

Key Findings :

Ring System Modifications

Key Findings :

Salt Form and Pharmacokinetic Considerations

- Hydrochloride vs. Dihydrochloride: Compounds like (6-chloropyridin-2-yl)methanamine dihydrochloride () exhibit higher solubility in aqueous media compared to monohydrochloride salts.

- Stability : Thiochroman derivatives () and methoxy-substituted analogs () show enhanced stability under acidic conditions due to reduced ring strain and electron-donating effects.

Biological Activity

(6-Chlorochroman-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound has the molecular formula and features a chlorinated chroman structure with a methanamine group. The synthesis typically involves:

- Chlorination of Chroman : Chlorination occurs at the 6th position using agents like thionyl chloride.

- Formation of Methanamine : The chlorinated chroman is reacted with formaldehyde and ammonium chloride under reductive amination conditions.

- Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Neurotransmission Modulation : It may influence neurotransmitter systems, potentially impacting conditions such as depression and anxiety.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Research Findings

Recent studies have highlighted several key areas of biological activity:

- Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative damage in cellular models.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.

- Antitumor Activity : Preliminary findings show that this compound may inhibit the growth of certain cancer cell lines by targeting ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that this compound reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Anticancer Properties :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (6-Chlorochroman-3-yl)methanol | Alcohol derivative | Antioxidant, less potent than methanamine derivative |

| (6-Chlorochroman-3-yl)acetic acid | Acid derivative | Moderate anti-inflammatory effects |

| (6-Chlorochroman-3-yl)phenol | Phenolic compound | Strong antioxidant but less specific |

The distinct substitution pattern in this compound enhances its solubility and biological activity compared to its derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.